4,5,6,7-tetrahydro-1h-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid)
Description
This compound (CAS: 2138180-71-7) is a benzimidazole derivative with a partially hydrogenated bicyclic core (4,5,6,7-tetrahydro-1H-1,3-benzodiazole) and a methanamine group at the 2-position. It is stabilized as a bis(trifluoroacetic acid) (TFA) salt, with the molecular formula C₁₂H₁₅F₆N₃O₄ and a molecular weight of 379.26 g/mol .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazol-2-ylmethanamine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2C2HF3O2/c9-5-8-10-6-3-1-2-4-7(6)11-8;2*3-2(4,5)1(6)7/h1-5,9H2,(H,10,11);2*(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKOKIRPISFRTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F6N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) typically involves the reaction of 4,5,6,7-tetrahydro-1H-1,3-benzodiazole with methanamine in the presence of trifluoroacetic acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity. The final product is often purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Comparative Insights
Core Heterocycle Differences: The target compound’s partially hydrogenated benzodiazole core contrasts with fully aromatic benzimidazoles (e.g., [2-(Trifluoromethyl)-1H-benzimidazol-1-yl]acetic acid), which exhibit stronger π-π interactions but lower solubility .
Substituent Effects :
- Trifluoromethyl groups (e.g., ) increase lipophilicity and metabolic stability compared to the target compound’s methanamine group .
- Fluorination : The target’s bis-TFA salt improves solubility in polar solvents, whereas difluoro-substituted analogs () may prioritize membrane permeability .
Counterion Impact :
- TFA salts (target compound, ) are more volatile and acidic than HCl salts (), affecting crystallization and storage conditions .
Molecular Weight and Applications :
- Lower molecular weight compounds (e.g., , ~244 g/mol) are more likely to cross biological barriers, while the target compound’s higher weight (379 g/mol) may limit bioavailability without formulation optimization .
Research Implications
- Pharmacology: The target compound’s hydrogenated core and TFA salt may favor aqueous solubility for intravenous formulations, whereas fluorinated analogs () could target hydrophobic enzyme pockets .
- Materials Science : Benzotriazole derivatives () are candidates for UV stabilizers or corrosion inhibitors due to their robust heterocyclic structure .
Biological Activity
4,5,6,7-Tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and antiproliferative effects, as well as its mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C11H15F6N3O2
- Molecular Weight : 293.25 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzodiazole derivatives. For instance, compounds similar to 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine have shown significant activity against various bacterial strains.
A comparative analysis indicated that derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 62.5 µg/mL to 125 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus . The structural modifications in these compounds can enhance their binding affinity to bacterial targets.
Antiproliferative Effects
In vitro studies have demonstrated that benzodiazole derivatives possess antiproliferative effects against cancer cell lines. For example, a related compound showed IC50 values of 226 µg/mL against HeLa cells and 242.52 µg/mL against A549 cells . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Study 1: Antibacterial Efficacy
A study conducted on a series of benzodiazole derivatives assessed their antibacterial efficacy against multi-drug resistant strains. The results indicated that the presence of trifluoroacetic acid moieties significantly enhanced the antibacterial activity against MRSA strains .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Benzodiazole Derivative A | 62.5 | E. coli |
| Benzodiazole Derivative B | 78.12 | S. aureus |
| Benzodiazole Derivative C | 125 | MRSA |
Study 2: Anticancer Properties
Another investigation explored the anticancer potential of various benzodiazole derivatives. The study revealed that compounds with specific substitutions at the benzodiazole ring exhibited enhanced cytotoxicity against cancer cell lines.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound X | 226 | HeLa |
| Compound Y | 242.52 | A549 |
The biological activity of 4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-ylmethanamine bis(trifluoroacetic acid) is believed to involve several mechanisms:
- Inhibition of Bacterial Growth : The compound may disrupt bacterial cell wall synthesis or interfere with protein synthesis.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : The compound may cause G1/S phase arrest in cancer cells, inhibiting their proliferation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
